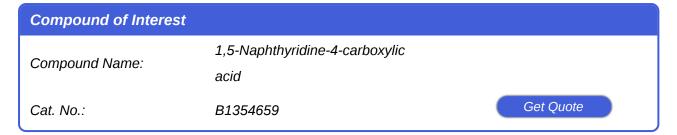


An In-depth Technical Guide to the Natural Sources of Naphthyridine Alkaloids

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridine alkaloids represent a diverse and significant class of heterocyclic compounds characterized by a fused system of two pyridine rings. These natural products, found across terrestrial and marine environments, have garnered substantial interest in the scientific community due to their wide range of potent biological activities. These activities include anticancer, anti-infective, neurological, and immunomodulatory effects, making them promising scaffolds for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the natural sources of naphthyridine alkaloids, detailing their prevalence, methods of isolation, and current understanding of their biosynthesis.

Natural Sources and Quantitative Yields

Naphthyridine alkaloids are biosynthesized by a variety of organisms, including terrestrial plants, marine invertebrates, and microorganisms. The concentration and diversity of these alkaloids can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes the known natural sources and, where available, the quantitative yields of prominent naphthyridine alkaloids.



Naphthyridi ne Alkaloid	Isomer Class	Natural Source(s)	Part of Organism	Yield	References
Canthin-6- one	1,5- Naphthyridine	Ailanthus altissima (Tree of Heaven)	Stem Bark, Callus/Cell Cultures	1.27% - 1.38% (dry weight from cell cultures)	[3]
Picrasma quassioides	Branches	-	[1]		
Rutaceae and Simaroubace ae families, Fungi	-	-	[1]		
Matrine	1,6- Naphthyridine related	Sophora flavescens, Sophora alopecuroide s	Roots, Seeds, Aerial Parts	0.15 - 0.48 mg/100g (from S. flavescens)	[4]
Aaptamine	1,6- Naphthyridine	Aaptos sp. (Marine Sponge)	Whole Organism	-	[1]
Jasminine	2,7- Naphthyridine	Jasminum sp., Ligustrum sp., Olea sp. (Oleaceae family)	Leaves	-	[1]
Lophocladine A & B	2,7- Naphthyridine	Lophocladia sp. (Marine Red Alga)	Whole Organism	-	[5]
Sampangine	2,7- Naphthyridine related	Cananga odorata (Ylang-Ylang)	Stem Bark	-	[1]



Veranamine	Benzo[c][6] [7]naphthyridi ne	Verongula rigida (Marine Sponge)	Whole Organism	0.0038%	[8]
4-Methyl-2,6- naphthyridine	2,6- Naphthyridine	Antirrhinum majus (Snapdragon)	Dried Plant	-	[1]
Erymelanthin e	Indolo[6] [9]naphthyridi ne	Erythrina sp.	Seeds	-	[1]

Note: Yields can be highly variable depending on the extraction and purification methods employed. "-" indicates that specific quantitative data was not available in the cited literature.

Experimental Protocols

The isolation and purification of naphthyridine alkaloids from their natural sources are critical steps for their structural elucidation and biological evaluation. The methodologies employed typically involve solvent extraction followed by various chromatographic techniques. Below are detailed protocols for the isolation of key naphthyridine alkaloids.

Protocol 1: Extraction and Isolation of Alkaloids from Picrasma quassioides

This protocol utilizes high-speed counter-current chromatography (HSCCC) for efficient separation.

- 1. Preparation of Crude Extract:
- Powdered branches of Picrasma quassioides (2.0 kg) are refluxed three times with 16 L of 80% ethanol.
- The combined ethanol extracts are concentrated under reduced pressure at 70°C.
- The residue (97.5 g) is redissolved in 500 mL of water (pH adjusted to 2) and extracted eight times with 1200 mL of ethyl acetate.



- The lower acidic aqueous phase is collected and the pH is adjusted to 10 with sodium hydroxide.
- This alkaline solution is then extracted ten times with dichloromethane.
- The combined organic phases are evaporated under reduced pressure to yield the crude alkaloid extract.

2. HSCCC Separation:

- A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) is prepared and equilibrated.
- 100 mg of the crude extract is dissolved in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.
- The sample solution is injected into the equilibrated HSCCC column.
- The apparatus is run at a flow rate of 2.0 mL/min and a revolution speed of 850 rpm.
- The effluent is monitored by UV detection at 254 nm and fractions are collected.
- Fractions containing the target alkaloids are combined and evaporated to yield purified 3-methylcanthin-2,6-dione, 4-methoxy-5-hydroxycanthin-6-one, and 1-methoxycarbonyl-β-carboline.

Protocol 2: Extraction and Isolation of Lophocladines from Lophocladia sp.

- 1. Extraction:
- 31.8 g of dry Lophocladia sp. is repeatedly extracted with a 2:1 (v/v) mixture of dichloromethane and methanol to yield 1.6 g of crude organic extract.
- 2. Vacuum Liquid Chromatography (VLC):
- 1.3 g of the crude extract is subjected to VLC on a silica gel column.



- Stepwise gradient elution is performed with hexanes containing increasing proportions of ethyl acetate, followed by methanol.
- This yields nine subfractions.
- 3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- The fraction of interest (eluted with 25% methanol in ethyl acetate) is further purified by RP-HPLC.
- A C18 column is used with a gradient elution of acetonitrile in water.
- This allows for the isolation of Lophocladine A and Lophocladine B.[5]

Protocol 3: Extraction and Isolation of Matrine from Sophora flavescens

This protocol outlines a reflux extraction method.

- 1. Sample Preparation:
- The dried roots of Sophora flavescens are powdered to 60 mesh.
- 2. Extraction:
- The powdered material is refluxed three times with a 1:12 solid-to-liquid ratio (g/mL) of 0.3%
 HCl as the solvent.
- 3. Isolation:
- The combined extracts are processed to isolate matrine. While the specific isolation steps from the acidic extract are not detailed in this particular reference, it would typically involve basification followed by liquid-liquid extraction with an organic solvent and subsequent chromatographic purification.[4]

Protocol 4: Isolation of Veranamine from Verongula rigida



1. Extraction:

- 3 kg of the frozen sponge is extracted four times with 2000 mL of ethanol using sonication.
- The combined extracts are filtered and concentrated in vacuo.
- 2. Vacuum-Liquid Chromatography:
- The crude extract (211 g) is subjected to VLC using a gradient solvent system from hexanes through acetone to methanol, yielding 20 fractions.
- 3. Flash Column Chromatography:
- The acetone/methanol (1:1) fraction is further purified by flash column chromatography on a C18 cartridge with a water-methanol solvent system, yielding five fractions.
- 4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Further purification of the polar fractions on reversed-phase HPLC columns yields 8 mg of veranamine.[8]

Protocol 5: Isolation of Aaptamine from Aaptos sp.

- 1. Extraction:
- A methanolic extract of the marine sponge Aaptos aaptos is prepared.
- 2. Solvent Partitioning:
- The extract is fractionated with various solvents.
- 3. Column Chromatography:
- The ethanol-soluble fraction is purified by column chromatography using a chloroform:methanol (8:2) solvent system.
- 4. Recrystallization:



• The resulting product undergoes three recrystallizations with a methanol:acetone solvent system to yield pure aaptamine.[10]

Biosynthetic Pathways

The biosynthesis of naphthyridine alkaloids is a complex process that is not yet fully elucidated for many of these compounds. However, isotopic labeling studies and the identification of biosynthetic gene clusters have provided insights into the precursor molecules and key enzymatic steps for some of these alkaloids.

Canthin-6-one Biosynthesis

Feeding experiments with 14C-labeled tryptophan in cell cultures of Ailanthus altissima have demonstrated that tryptophan is a key precursor for the biosynthesis of canthin-6-one. The proposed pathway involves the conversion of tryptophan to a β -carboline intermediate, which then undergoes further cyclization and oxidation to form the canthin-6-one skeleton.[11]



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Proposed Biosynthetic Pathway of Canthin-6-one.

Matrine Biosynthesis

The biosynthesis of matrine, a quinolizidine alkaloid with a structural relationship to naphthyridines, is believed to proceed from the amino acid lysine. The pathway likely involves the formation of cadaverine through the decarboxylation of lysine, followed by a series of cyclizations and enzymatic modifications to construct the complex tetracyclic structure of matrine.[12][13]



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Proposed Biosynthetic Pathway of Matrine.

Aaptamine Biosynthesis

The biosynthesis of aaptamine in marine sponges is thought to originate from the aromatic amino acid tyrosine. While the exact enzymatic steps are not yet fully characterized, it is hypothesized that tyrosine undergoes a series of modifications, including cyclization and methoxylation, to form the benzo[de][1][9]naphthyridine core of aaptamine.[14][15]



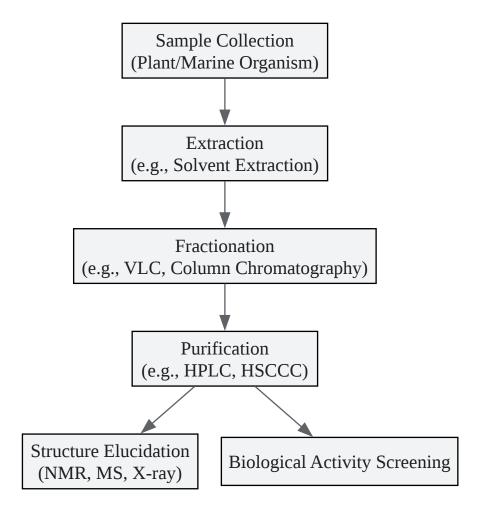
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Proposed Biosynthetic Pathway of Aaptamine.

Experimental Workflows

The general workflow for the discovery and characterization of novel naphthyridine alkaloids from natural sources follows a series of systematic steps, from collection to biological evaluation.





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